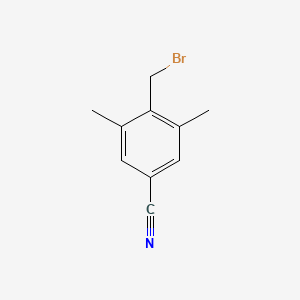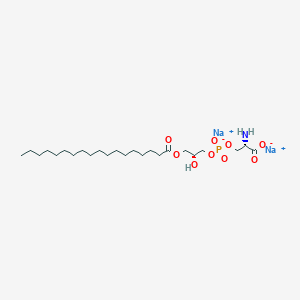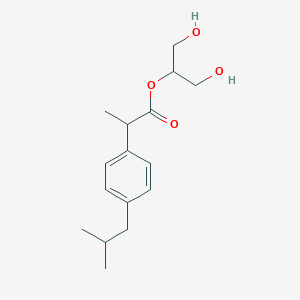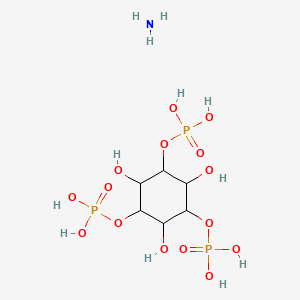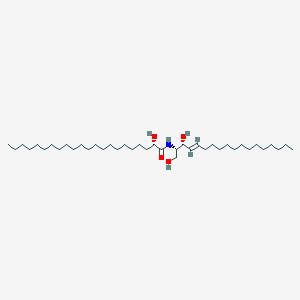
22:0(2S-OH) Ceramide, N-(2'-(S)-hydroxybehenoyl)-D-erythro-sphingosine, powder
Vue d'ensemble
Description
Ceramides are lipids that form the natural skin barrier and are around 50% of the skin composition . They have been found to be involved in pathways regulating key biological responses, including stress response, cell senescence, and apoptosis . The specific compound you mentioned, “22:0(2S-OH) Ceramide”, is a type of ceramide with a molecular weight of 638.06 and a formula of C40H79NO4 .
Synthesis Analysis
Ceramides and their metabolism have been studied extensively . Ceramide is essentially the hub of sphingolipid metabolism and the first point of major accumulation of sphingolipids . It serves as the precursor for all major sphingolipids in eukaryotes .Chemical Reactions Analysis
Ceramides play a crucial role in various biological responses, including stress response, cell senescence, and apoptosis . They are involved in the regulation of these responses through their role in sphingolipid metabolism .Applications De Recherche Scientifique
Role in Sphingolipid Metabolism
Ceramides, including 22:0(2S-OH) Ceramide, play a crucial role in sphingolipid metabolism . They are involved in the regulation of various biological responses through their role in this metabolism.
Stress Response Regulation
Ceramides are known to play a significant role in stress response regulation. They help the cell to respond and adapt to different stress conditions.
Cell Senescence
22:0(2S-OH) Ceramide is involved in the process of cell senescence. It helps regulate the aging process of cells and can influence the lifespan of an organism.
Apoptosis
Apoptosis, or programmed cell death, is another biological process where 22:0(2S-OH) Ceramide plays a significant role . It can influence the cell’s decision to undergo apoptosis, thus playing a crucial role in maintaining cellular homeostasis.
Epidermal Permeability Barrier Function
Hydroxy fatty acid (hFA) ceramides, including 22:0(2S-OH) Ceramide, aid in epidermal permeability barrier function . They are primarily found in the epidermis and contribute to maintaining the skin’s barrier function.
Role in Myelin Sheath Formation
Sphingolipids containing hydroxy fatty acid (hFA), like 22:0(2S-OH) Ceramide, are found majorly in the myelin sheath and help in its formation and function .
Enzyme Inhibition
22:0(2S-OH) Ceramide has been found to have enzyme inhibition properties. This can have various applications in biological research and drug development.
Sensitivity to Antitumor Drugs
Levels of fatty acid 2-hydroxylation, a process in which 22:0(2S-OH) Ceramide is involved, determine the sensitivity of cells to certain antitumor drugs . This could have significant implications for cancer treatment strategies.
Mécanisme D'action
Target of Action
The primary targets of 22:0(2S-OH) Ceramide, also known as (2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxydocosanamide, are the cells involved in various biological responses such as stress response, cell senescence, and apoptosis .
Mode of Action
Ceramides, including 22:0(2S-OH) Ceramide, interact with their targets by regulating key biological responses . They are essentially the hub of sphingolipid metabolism and the first point of major accumulation of sphingolipids .
Biochemical Pathways
The compound affects the sphingolipid metabolism pathway . As a precursor for all major sphingolipids in eukaryotes, it plays a crucial role in the synthesis and regulation of these lipids .
Pharmacokinetics
Ceramides are lipids that form the natural skin barrier and are around 50% of the skin composition , suggesting they may have good bioavailability.
Result of Action
The molecular and cellular effects of 22:0(2S-OH) Ceramide’s action include the regulation of stress response, cell senescence, and apoptosis . In the context of obesity, ceramide levels can serve as potential biomarkers to differentiate between metabolically healthy obesity (MHO) and metabolically unhealthy obesity (MUO) .
Action Environment
Environmental factors such as diet and lifestyle can influence the action, efficacy, and stability of 22:0(2S-OH) Ceramide. For instance, obesity can affect ceramide levels, with most ceramide subtype levels increasing in obesity compared to normal-weight individuals .
Orientations Futures
Propriétés
IUPAC Name |
(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxydocosanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H79NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-23-25-27-29-31-33-35-39(44)40(45)41-37(36-42)38(43)34-32-30-28-26-24-22-16-14-12-10-8-6-4-2/h32,34,37-39,42-44H,3-31,33,35-36H2,1-2H3,(H,41,45)/b34-32+/t37-,38+,39-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCZDEAAQZWMGI-RHJYVNCBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC[C@@H](C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H79NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
22:0(2S-OH) Ceramide, N-(2'-(S)-hydroxybehenoyl)-D-erythro-sphingosine, powder | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



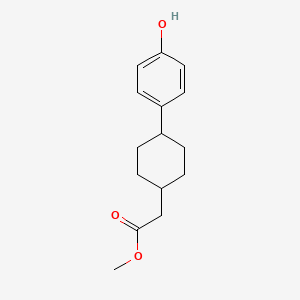

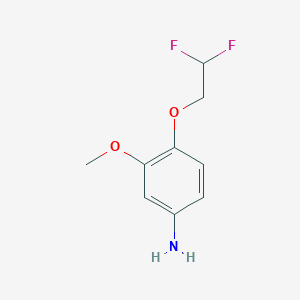

![Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B3093519.png)

![6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B3093539.png)
![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B3093545.png)

